ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrolopyridine moiety, which is a fused ring structure involving a pyrrole and a pyridine ring. The ethyl ester group at the 2-carboxylate position indicates that it is a derivative of pyrrolopyridine carboxylic acid with an ethyl group attached to the carboxyl function.
Synthesis Analysis
The synthesis of related pyrrole-2-carboxylate derivatives has been reported through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach . Another synthesis route involves the reaction of 2H-azirines with enamines, leading to a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives . Additionally, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared starting from a cyano-methyl pyridine derivative, indicating a multi-step synthetic route .
Molecular Structure Analysis
The molecular structure and properties of similar compounds have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was studied using NMR, UV-Visible, FT-IR, and Mass spectroscopy, combined with DFT calculations . Similarly, the molecular structure of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was elucidated using spectroscopic methods and quantum chemical calculations, providing insights into the electronic structure and stability of the molecule .
Chemical Reactions Analysis
The reactivity and chemical behavior of pyrrole-2-carboxylate derivatives have been explored in various studies. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . The synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticide synthesis, was achieved through hydrazinolysis and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2-carboxylate derivatives are influenced by their molecular structure. The vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of dimers in the solid state through hydrogen bonding, which affects the compound's physical state and stability . The thermodynamic parameters calculated for the formation of these compounds suggest that the reactions are exothermic and spontaneous at room temperature, which is important for understanding their synthesis and potential applications .
Scientific Research Applications
Synthesis and Antibacterial Activity
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from this compound, displayed antibacterial activity in vitro (Toja et al., 1986).
Catalysis in Annulation Reactions
It acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high yields (Zhu et al., 2003).
Novel Synthetic Routes
A variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles, which can be synthesized from ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, undergo condensation with various compounds to yield 1H-pyrrolo[2,3-b]pyridines in a single stage, showcasing a novel synthetic route (Brodrick & Wibberley, 1975).
Antioxidant Activity
Some derivatives of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibit significant antioxidant activity, outperforming ascorbic acid in certain instances. This was demonstrated in a study involving the synthesis and reaction of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate (Zaki et al., 2017).
Photophysical Properties
Research on a new 4-aza-indole derivative of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate revealed unique photophysical properties, including reverse solvatochromism and high quantum yield, suggesting its utility in applications like bio-sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVEMGUNRNUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619125 | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
221675-35-0 | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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